molecular formula C14H12N4O B14086003 4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenol

4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenol

Cat. No.: B14086003
M. Wt: 252.27 g/mol
InChI Key: LQCHWOVOTNHORM-OQLLNIDSSA-N
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Description

4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenol is a complex organic compound that features a benzimidazole moiety linked to a phenolic group through a hydrazinylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The hydrazinylidene bridge can be reduced to form hydrazine derivatives.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenol is unique due to its specific hydrazinylidene linkage, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives. This unique structure allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

4-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]phenol

InChI

InChI=1S/C14H12N4O/c19-11-7-5-10(6-8-11)9-15-18-14-16-12-3-1-2-4-13(12)17-14/h1-9,19H,(H2,16,17,18)/b15-9+

InChI Key

LQCHWOVOTNHORM-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NN=CC3=CC=C(C=C3)O

Origin of Product

United States

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